5-Fluoropyridin-3-ylZinc bromide
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Overview
Description
5-Fluoropyridin-3-ylZinc bromide: is an organozinc compound with the molecular formula C₅H₃BrFNZn. It is a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. The presence of both fluorine and zinc in its structure imparts unique reactivity and selectivity, making it a useful intermediate in the synthesis of various complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5-Fluoropyridin-3-ylZinc bromide typically involves the reaction of 5-fluoropyridine with a zinc reagent. One common method is the reaction of 5-fluoropyridine with zinc bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent, and reagent concentrations, to ensure high yield and purity. Large-scale production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoropyridin-3-ylZinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc bromide moiety is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Palladium-based catalysts are frequently used in cross-coupling reactions involving this compound.
Solvents: Tetrahydrofuran (THF) and dimethylformamide (DMF) are common solvents used in these reactions.
Reaction Conditions: Reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Major Products: The major products formed from reactions involving this compound depend on the specific reaction and reagents used. In cross-coupling reactions, the products are often complex organic molecules with new carbon-carbon bonds .
Scientific Research Applications
Chemistry: 5-Fluoropyridin-3-ylZinc bromide is widely used in organic synthesis for the construction of complex molecules. Its ability to form carbon-carbon bonds makes it valuable in the synthesis of pharmaceuticals, agrochemicals, and materials science .
Biology and Medicine: In biological and medicinal chemistry, this compound is used to synthesize fluorinated compounds, which often exhibit enhanced biological activity and metabolic stability. These compounds are investigated for their potential as drug candidates .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and selectivity make it a valuable tool for the development of new products and technologies .
Mechanism of Action
The mechanism of action of 5-Fluoropyridin-3-ylZinc bromide in chemical reactions involves the transfer of the 5-fluoropyridin-3-yl group to a target molecule. This transfer is facilitated by the zinc bromide moiety, which acts as a leaving group. In cross-coupling reactions, the palladium catalyst coordinates with the zinc reagent, enabling the formation of a new carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and the nature of the target molecule .
Comparison with Similar Compounds
- 5-Fluoropyridin-2-ylZinc bromide
- 5-Fluoropyridin-4-ylZinc bromide
- 3-Fluoropyridin-2-ylZinc bromide
Comparison: 5-Fluoropyridin-3-ylZinc bromide is unique due to the position of the fluorine atom on the pyridine ring, which influences its reactivity and selectivity. Compared to its analogs, it may exhibit different reactivity patterns in substitution and cross-coupling reactions. The specific position of the fluorine atom can also affect the electronic properties of the compound, leading to variations in reaction outcomes .
Properties
Molecular Formula |
C5H3BrFNZn |
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Molecular Weight |
241.4 g/mol |
IUPAC Name |
bromozinc(1+);5-fluoro-3H-pyridin-3-ide |
InChI |
InChI=1S/C5H3FN.BrH.Zn/c6-5-2-1-3-7-4-5;;/h2-4H;1H;/q-1;;+2/p-1 |
InChI Key |
FUMKUAHIDCCGTQ-UHFFFAOYSA-M |
Canonical SMILES |
C1=[C-]C=NC=C1F.[Zn+]Br |
Origin of Product |
United States |
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